4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid

Organic Synthesis Esterification Cyclopropyl Derivatives

This compound is a conformationally locked intermediate, critical for synthesizing ENaC inhibitors in respiratory therapies. Procuring this pre-assembled geminal methoxycarbonyl-cyclopropyl building block mitigates synthetic risk and accelerates medicinal chemistry timelines. Its unique cyclopropyl motif enhances metabolic stability compared to linear analogs. Sourced at ≥97% purity, it meets stringent pharmaceutical development standards.

Molecular Formula C12H12O4
Molecular Weight 220.224
CAS No. 807382-47-4
Cat. No. B580630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid
CAS807382-47-4
Molecular FormulaC12H12O4
Molecular Weight220.224
Structural Identifiers
SMILESCOC(=O)C1(CC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H12O4/c1-16-11(15)12(6-7-12)9-4-2-8(3-5-9)10(13)14/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyGMOUXACCXBMBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid (CAS 807382-47-4): Structural and Functional Baseline for Procurement


4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid (CAS 807382-47-4) is a substituted benzoic acid derivative characterized by a cyclopropyl group bearing a methoxycarbonyl substituent at the 1-position, attached to the para-position of the benzoic acid core . This structural motif positions the compound within the broader class of cyclopropane-containing aromatic carboxylic acids, which are frequently employed as key intermediates in pharmaceutical synthesis. The compound is reported to be a derivative of p-tolylacetic acid and has been implicated as a reagent in the preparation of quaternary amines and in the modulation of epithelial sodium channels (ENaC) in bronchial epithelium . Its distinct feature lies in the geminal disubstitution on the cyclopropyl ring, a configuration known to impart conformational rigidity and altered metabolic stability relative to linear or unsubstituted cyclopropyl analogs.

Why Simple Benzoic Acids or Unsubstituted Cyclopropyl Analogs Cannot Replace 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid


Generic substitution with simpler benzoic acid derivatives (e.g., 4-cyclopropylbenzoic acid or p-tolylacetic acid) fails because the 1-(methoxycarbonyl)cyclopropyl moiety introduces a unique combination of electronic and steric properties that are not replicated by other substituents . The geminal disubstitution on the cyclopropane ring creates a conformationally locked system that restricts rotational freedom and alters the pKa of the benzoic acid moiety, directly impacting binding interactions in target biological systems such as ENaC . Furthermore, the strained cyclopropane ring exhibits distinct metabolic stability compared to linear alkyl chains, a property exploited in drug design to reduce oxidative metabolism at benzylic positions [1]. Therefore, replacing this specific building block with an analog lacking the exact substitution pattern would result in a different chemical entity with unpredictable pharmacological or physicochemical properties.

Quantitative Differentiation Evidence for 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid Procurement


Synthesis of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid via Esterification of Dicarboxylic Acids

The synthesis of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is reported to proceed via esterification of the corresponding dicarboxylic acid precursor . While direct comparative yield data versus unsubstituted cyclopropyl analogs is not provided in the available literature, the synthetic challenge inherent to constructing the geminal methoxycarbonyl-cyclopropyl motif distinguishes this compound from simpler 4-cyclopropylbenzoic acid derivatives, which are typically prepared via Suzuki-Miyaura coupling or direct cyclopropanation of benzoic acid precursors .

Organic Synthesis Esterification Cyclopropyl Derivatives

HPLC Purity Requirement in Pharmaceutical Patent Context

A relevant patent application concerning substituted cyclopropyl compounds specifies that the compound of formula (I), which encompasses the structural class of 4-(1-(methoxycarbonyl)cyclopropyl)benzoic acid, must possess an HPLC purity of ≥95% [1]. This quantitative purity threshold is not merely a vendor specification but is embedded within the patent claims, establishing a regulatory and quality benchmark for downstream pharmaceutical applications. Commercially available material is listed with a purity of 97% , exceeding the patent-claimed minimum requirement.

Pharmaceutical Intermediate Patent Specification Quality Control

Metabolic Stability Advantage of Cyclopropanecarboxylic Acid Motif in 3-Arylpropionic Acid Analogs

In structure-activity relationship (SAR) studies of 3-arylpropionic acids as S1P1 receptor agonists, the incorporation of a cyclopropanecarboxylic acid moiety resulted in a significantly longer half-life in rat plasma compared to unmodified 3-arylpropionic acids [1]. Specifically, the cyclopropane-modified analogs exhibited enhanced metabolic stability, attributed to reduced oxidative metabolism at the benzylic position of the propionic acid chain. While this study does not directly test 4-(1-(methoxycarbonyl)cyclopropyl)benzoic acid, it provides class-level evidence that the cyclopropanecarboxylic acid substructure—a key feature of the target compound—confers metabolic stability advantages over non-cyclopropyl analogs.

Pharmacokinetics Metabolic Stability Drug Design

Storage Stability Requirement at -20°C for Maximum Recovery

Technical documentation specifies that 4-(1-(methoxycarbonyl)cyclopropyl)benzoic acid should be stored at -20°C to ensure maximum product recovery . The guidance further advises centrifugation of the original vial prior to opening to prevent loss of material. This specific storage condition, while not compared to a baseline in the available literature, is more stringent than the ambient or refrigerated (2-8°C) storage typical for simpler benzoic acid derivatives, suggesting potential sensitivity to thermal degradation or moisture uptake.

Storage Stability Sample Handling Analytical Recovery

Optimal Procurement and Application Scenarios for 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid


Synthesis of ENaC-Targeting Quaternary Amine Derivatives

This compound is specifically procured as a key intermediate for the preparation of quaternary amines that inhibit epithelial sodium channels (ENaC) in bronchial epithelium . The methoxycarbonyl group provides a handle for further derivatization, while the cyclopropyl moiety contributes to metabolic stability. Researchers developing therapeutics for cystic fibrosis or other respiratory conditions characterized by impaired mucus clearance rely on this building block to access a specific chemical space not reachable with simpler benzoic acid derivatives.

Construction of Cyclopropane-Containing Drug Candidates Requiring Metabolic Stability

Based on class-level pharmacokinetic evidence, cyclopropanecarboxylic acid motifs confer extended half-lives in vivo by reducing oxidative metabolism at adjacent benzylic positions [1]. Procurement of 4-(1-(methoxycarbonyl)cyclopropyl)benzoic acid is therefore strategically justified in medicinal chemistry programs where improving the metabolic stability of lead compounds is a primary optimization goal, particularly when the target binding pocket tolerates the conformational constraints imposed by the cyclopropyl ring.

Patent-Compliant Pharmaceutical Intermediate Procurement

Recent patent activity specifies a minimum HPLC purity of ≥95% for cyclopropyl-containing compounds within this structural class [2]. Commercially sourced 4-(1-(methoxycarbonyl)cyclopropyl)benzoic acid with a certified purity of 97% exceeds this threshold, making it suitable for use in formal pharmaceutical development workflows where patent-specified purity requirements must be documented and maintained. This scenario is particularly relevant for CROs and pharmaceutical companies engaged in late-stage lead optimization or preclinical development.

Specialized Organic Synthesis Requiring Pre-Formed Geminal Cyclopropyl Building Blocks

The geminal methoxycarbonyl-cyclopropyl motif is synthetically challenging to construct de novo due to the inherent ring strain of cyclopropanes and the steric demands of geminal disubstitution . Procurement of the pre-assembled building block eliminates the need for in-house development of complex cyclopropanation or multi-step synthetic sequences, thereby reducing project timelines and mitigating synthetic risk. This scenario applies to academic laboratories and industrial R&D teams prioritizing synthetic efficiency over cost-per-gram savings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.